molecular formula C9H9N3S B8659894 4-benzylsulfanyl-2H-triazole

4-benzylsulfanyl-2H-triazole

Cat. No.: B8659894
M. Wt: 191.26 g/mol
InChI Key: AACACTZERFCGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzylsulfanyl-2H-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms. This specific compound is characterized by the presence of a phenylmethylthio group at the 5-position of the triazole ring. Triazoles are known for their stability and versatility, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-benzylsulfanyl-2H-triazole typically involves a multi-step process. . This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in good yields. Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of triazoles under controlled conditions .

Chemical Reactions Analysis

4-benzylsulfanyl-2H-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and other heterocyclic compounds .

Scientific Research Applications

4-benzylsulfanyl-2H-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-benzylsulfanyl-2H-triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

4-benzylsulfanyl-2H-triazole

InChI

InChI=1S/C9H9N3S/c1-2-4-8(5-3-1)7-13-9-6-10-12-11-9/h1-6H,7H2,(H,10,11,12)

InChI Key

AACACTZERFCGJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNN=C2

Origin of Product

United States

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